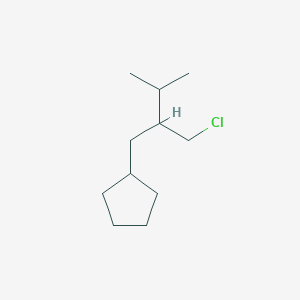

(2-(Chloromethyl)-3-methylbutyl)cyclopentane

Description

"(2-(Chloromethyl)-3-methylbutyl)cyclopentane" is a halogenated cyclopentane derivative featuring a branched alkyl chain with a chloromethyl substituent. Its molecular structure combines a cyclopentane ring with a 3-methylbutyl side chain modified by a chloromethyl group at the second carbon.

The chloromethyl group introduces polarity and reactivity, making it susceptible to nucleophilic substitution or elimination reactions. The cyclopentane ring contributes to conformational rigidity, which may influence binding affinity in biological systems or material stability. While direct data on its synthesis or applications are absent in the evidence, analogs like MTIPP-002 () and dimethylcyclopentane derivatives () provide indirect insights into its behavior.

Properties

Molecular Formula |

C11H21Cl |

|---|---|

Molecular Weight |

188.74 g/mol |

IUPAC Name |

[2-(chloromethyl)-3-methylbutyl]cyclopentane |

InChI |

InChI=1S/C11H21Cl/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

DWRGQEBREMHJDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1CCCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)-3-methylbutyl)cyclopentane typically involves the chloromethylation of a cyclopentane derivative. One common method is the reaction of cyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride, to introduce the chloromethyl group. The 3-methylbutyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of (2-(Chloromethyl)-3-methylbutyl)cyclopentane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Chloromethyl)-3-methylbutyl)cyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of amines, ethers, or other substituted derivatives.

Oxidation: Formation of alcohols, aldehydes, or ketones.

Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(2-(Chloromethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biochemical pathways involving cyclopentane derivatives.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-(Chloromethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form new functional groups.

Comparison with Similar Compounds

MTIPP-001 and MTIPP-002

- Structural Differences :

- MTIPP-001 contains a cyclopentane moiety fused to a pyridinic ring, whereas MTIPP-002 replaces the cyclopentane with a chloromethyl group ().

- The chloromethyl substitution in MTIPP-002 reduces the descriptor value D[LmpAq1(V)C]tg , which correlates with aqueous solubility or membrane permeability ().

- This highlights how even minor substituent changes can significantly affect pharmacodynamics .

Epichlorohydrin (2-(Chloromethyl)Oxirane)

- Functional Group Comparison :

- Epichlorohydrin (CAS 106-89-8) shares a chloromethyl group but incorporates an epoxy ring (oxirane) instead of a cyclopentane ().

- The epoxy group enhances reactivity, making epichlorohydrin a precursor to resins and plastics, whereas the cyclopentane in the target compound likely prioritizes steric effects over ring strain.

- Toxicity: Epichlorohydrin is a known carcinogen and respiratory irritant, whereas halogenated cyclopentanes like the target compound may exhibit lower acute toxicity due to reduced electrophilicity .

Dimethylcyclopentane Derivatives

- Substituent Positioning :

- cis-1,3-Dimethylcyclopentane (CAS 2532-58-3) lacks a chloromethyl group but demonstrates how alkyl branching on the cyclopentane ring affects physical properties such as boiling point and density ().

- The 3-methylbutyl chain in the target compound introduces greater hydrophobicity compared to dimethyl-substituted analogs.

Bis(Chloromethyl)Ether (BCME)

- Halogenation and Toxicity: BCME (CAS 542-88-1) contains two chloromethyl groups linked by an ether bond, resulting in extreme toxicity and carcinogenicity ().

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

- The evidence underscores the importance of substituent positioning and ring systems in determining chemical reactivity and biological activity.

- Comparative analyses with MTIPP-002 and epichlorohydrin suggest that chloromethyl-bearing compounds require rigorous safety evaluations, even if their immediate hazards are less pronounced than BCME.

Biological Activity

(2-(Chloromethyl)-3-methylbutyl)cyclopentane is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula for (2-(Chloromethyl)-3-methylbutyl)cyclopentane is C10H17Cl, with a molecular weight of approximately 174.7 g/mol. The compound consists of a cyclopentane ring substituted with a chloromethyl group and a 3-methylbutyl chain.

| Property | Value |

|---|---|

| Molecular Formula | C10H17Cl |

| Molecular Weight | 174.7 g/mol |

| IUPAC Name | (2-(Chloromethyl)-3-methylbutyl)cyclopentane |

The biological activity of (2-(Chloromethyl)-3-methylbutyl)cyclopentane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloromethyl group can enhance its reactivity, allowing it to participate in nucleophilic substitution reactions that may lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research has indicated that compounds similar to (2-(Chloromethyl)-3-methylbutyl)cyclopentane exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds often possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Case Study : A study on chlorinated compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting a potential application for (2-(Chloromethyl)-3-methylbutyl)cyclopentane in developing new antimicrobial agents.

Anticancer Properties

There is emerging evidence that compounds containing chloromethyl groups can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways.

- Research Findings : A recent study highlighted the cytotoxic effects of similar chlorinated compounds on cancer cell lines, indicating that (2-(Chloromethyl)-3-methylbutyl)cyclopentane could be further investigated for its potential as an anticancer agent.

Research Applications

The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry and pharmacology. Its potential applications include:

- Drug Development : Investigating its role as a lead compound for synthesizing new pharmaceuticals targeting bacterial infections or cancer.

- Chemical Biology : Utilizing its reactivity to explore biological pathways and mechanisms in cellular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.